2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-6-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-4-26-17(23)12-8(2)9(3)27-15(12)18-14(20)10-6-5-7-11(19(24)25)13(10)16(21)22/h5-7H,4H2,1-3H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZKINXXMUZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367254 | |
| Record name | 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5564-63-6 | |
| Record name | 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-6-nitrobenzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C15H16N2O5S
- Molecular Weight : 320.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene ring provides a unique platform for enzyme interaction, while the nitro group may contribute to redox reactions. The ethoxycarbonyl group enhances solubility and stability, facilitating its bioactivity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential use in treating inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that the compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve mitochondrial dysfunction and activation of caspase pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against multi-drug resistant strains. The study utilized a series of in vitro assays to evaluate its antimicrobial potency and found it effective against strains resistant to conventional antibiotics .
- Case Study on Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed significant reduction in joint swelling and histological evidence of inflammation compared to control groups .
- Case Study on Anticancer Activity : A research article detailed the effects of this compound on breast cancer cells, revealing that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Group Comparisons
The compound shares structural motifs with several classes of molecules:
- Thiophene derivatives : The 4,5-dimethylthiophen-2-yl group is analogous to mercury-containing thiophenes like (4,5-dimethylthiophen-2-yl)-iodomercury (), though the absence of mercury in the target compound likely reduces toxicity and alters reactivity .
- Ethoxycarbonyl esters: Similar to 3-(Ethoxycarbonyl)-2-methylenenonanoic acid (), the ethoxycarbonyl group confers lipophilicity and hydrolytic instability. However, the target compound’s aromatic thiophene ring may enhance stability compared to aliphatic esters .
- Nitrobenzoic acids : The 6-nitrobenzoic acid moiety is common in pharmaceuticals (e.g., ACE inhibitors like benazepril hydrochloride , ), where nitro groups influence electron distribution and binding affinity .
Physicochemical Properties
Spectroscopic Data
- HRESIMS: The target compound’s molecular ion would likely appear near m/z 435 (estimated), contrasting with 3-(Ethoxycarbonyl)-2-methylenenonanoic acid (m/z 229.1082 [M-H]⁻) .
- NMR : The 4,5-dimethylthiophen-2-yl group may show upfield-shifted protons (δ ~2.2–2.5 ppm for methyl groups), comparable to thiophene derivatives in .
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction constructs 2-aminothiophenes from ketones, cyanoacetates, and sulfur:
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Reagents : Ethyl cyanoacetate, 2,3-pentanedione (for 4,5-dimethyl substitution), elemental sulfur, and morpholine (base).
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Conditions : Reflux in ethanol (78°C, 4 hours).
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Product : 2-Amino-4,5-dimethylthiophene-3-carboxylate (75% yield).
Alternative Synthetic Routes and Optimization
Ullmann-Type Coupling
An alternative to direct amidation involves palladium-catalyzed coupling:
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Substrate : 2-Iodo-6-nitrobenzoic acid (synthesized via iodination).
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Coupling : React with thiophene amine using CuI and 1,10-phenanthroline in DMF at 110°C.
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Advantage : Higher functional group tolerance.
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Yield : 55–60% (similar to amidation).
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Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
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Amidation : Completed in 30 minutes at 100°C (vs. 12 hours conventionally).
Challenges and Troubleshooting
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Regioselectivity in Nitration :
-
Amidation Side Reactions :
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Hydrolysis of the acid chloride is prevented by strict anhydrous conditions.
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Purification :
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted starting materials.
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Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Classical Amidation | 60 | 95 | Moderate | High |
| Ullmann Coupling | 55 | 90 | Low | Moderate |
| Microwave-Assisted | 75 | 98 | High | High |
Q & A
What are the standard synthetic routes for preparing 2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-6-nitrobenzoic acid, and what critical reaction parameters influence yield?
Answer:
The compound is synthesized via multi-step reactions involving carbamoyl coupling and esterification. A common approach involves reacting activated carboxylic acid derivatives (e.g., anhydrides or mixed carbonates) with amine-functionalized thiophene intermediates under anhydrous conditions. For example, and describe using succinic or maleic anhydrides in dry dichloromethane (CH₂Cl₂) under reflux with nitrogen protection to form carbamoyl linkages . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂, 1,4-dioxane) minimize side reactions.
- Temperature : Reflux (~40–60°C) ensures activation without decomposition.
- Molar ratios : A 1.2:1 excess of anhydride to amine intermediate improves conversion .
Purification via reverse-phase HPLC (methanol/water gradients) or recrystallization yields >95% purity .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for confirming regiochemistry and substituent integration. For example, the nitro group (-NO₂) at position 6 on the benzoic acid ring causes distinct deshielding in 1H NMR (δ 8.2–8.5 ppm) .
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520–1350 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., HRMS m/z calculated vs. observed <2 ppm error) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve isomers .
How can researchers resolve contradictions in reported bioactivity data across different studies?
Answer:
Contradictions often arise from variations in:
- Purity : Validate via HPLC (>95%) and elemental analysis.
- Assay conditions : Standardize protocols (e.g., MTT assay cell lines, incubation times) as in .
- Solubility : Use consistent solvents (e.g., DMSO with <0.1% v/v in aqueous media) to avoid aggregation .
Replicate studies under controlled conditions and apply statistical tools (ANOVA, p-value thresholds) to confirm reproducibility .
What strategies optimize the regioselectivity of carbamoyl group attachment during synthesis?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to deactivate competing positions .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the thiophene-2-yl position .
- Temperature control : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .
What are the common impurities encountered during synthesis, and how are they removed?
Answer:
- Unreacted intermediates : Detectable via TLC (Rf comparison) and removed via column chromatography .
- Hydrolysis byproducts : Ester groups may hydrolyze to carboxylic acids; suppress by using anhydrous solvents and molecular sieves .
- Diastereomers : Separate via chiral HPLC or recrystallization in ethanol/water .
How do computational modeling studies inform the design of derivatives based on this compound’s electronic configuration?
Answer:
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) to prioritize derivatives with enhanced affinity .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .
What are the stability profiles of this compound under various storage conditions?
Answer:
- Thermal stability : Decomposes above 200°C (DSC/TGA data). Store at –20°C in amber vials to prevent nitro group photodegradation .
- Hydrolytic stability : Susceptible to ester hydrolysis at pH >7. Use buffered solutions (pH 4–6) for biological assays .
What mechanistic insights have been gained from kinetic studies of its hydrolysis under physiological conditions?
Answer:
- pH-dependent kinetics : Pseudo-first-order hydrolysis at pH 7.4 (t½ ~24 h) via nucleophilic attack on the ethoxycarbonyl group .
- Degradation products : LC-MS identifies 6-nitrobenzoic acid and thiophene-2-carboxamide fragments .
- Activation energy : Arrhenius plots (25–37°C) reveal Ea ~45 kJ/mol, suggesting moderate thermal liability .
How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Replace the ethoxycarbonyl group with tert-butyl or acetyl to alter lipophilicity .
- Nitro group substitution : Test –NO₂ vs. –CF₃ or –CN for electronic effects on bioactivity .
- Bioisosteres : Substitute the thiophene ring with furan or pyrrole to assess heterocycle impact .
What advanced analytical techniques validate its interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins .
- X-ray crystallography : Resolves 3D binding modes in enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
